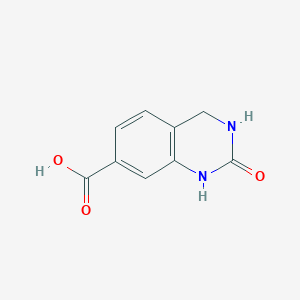

2-Oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

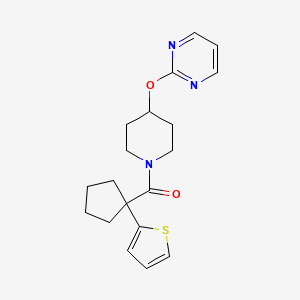

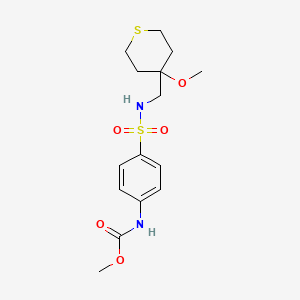

2-Oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a chemical compound with the molecular formula C9H8N2O3 . It is a nitrogen-rich heterocyclic compound . These types of compounds constitute a major portion of naturally occurring and biologically active compounds . They have gained considerable attention in biomedical and pharmaceutical industries .

Synthesis Analysis

The synthesis of 2-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst . This process is carried out in solvent-free conditions via the Biginelli reaction . The protocol is environmentally benign with mild reaction conditions, readily available and cost-effective chemicals as starting material, invaluable bio-based green catalyst, aerobic conditions, shorter reaction time, tolerance to distinct functional groups, and easy isolation of final product with high yield value even without the use of chromatographic separation technique .Molecular Structure Analysis

The molecular structure of 2-Oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid can be represented by the InChI code: 1S/C9H8N2O3/c12-8(13)5-1-2-6-4-10-9(14)11-7(6)3-5/h1-3H,4H2,(H,12,13)(H2,10,11,14) .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid include a molecular weight of 192.17 . It is a powder at room temperature .Scientific Research Applications

Synthesis and Structural Studies

Synthesis Process and Rearrangements : The compound 2-Oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid can be synthesized through a process involving the condensation of 2-oxocyclohexylglyoxylic acid with guanidine carbonate and urea. This method leads to the formation of various derivatives of 2-oxo-1,2,3,4-tetrahydroquinazoline, avoiding the creation of isomeric indoles. The catalytic reduction of these compounds results in different dihydro-derivatives, demonstrating the compound's versatility in chemical synthesis and rearrangements (Armarego & Milloy, 1973).

Structural Characterization and Molecular Docking : New derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylate, similar in structure to 2-Oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid, have been synthesized and structurally characterized. These derivatives have been evaluated using methods like NMR spectroscopy, X-ray crystallography, and molecular docking, providing insights into their potential interactions with protein database inhibitors (Hayani et al., 2021).

Potential Medical Applications

Anticancer Activity : Research has been conducted on similar compounds like 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives for their potential anticancer effects. These compounds have shown significant activity against the breast cancer MCF-7 cell line, indicating the potential therapeutic applications of related quinazoline derivatives in cancer treatment (Gaber et al., 2021).

Antibacterial Activities : Similar compounds, such as 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, have been synthesized and shown significant in vitro antibacterial activity against both Gram-positive and Gram-negative organisms. These findings suggest the potential for developing antibacterial agents from quinazoline derivatives (Cooper et al., 1990).

Safety and Hazards

The safety information for 2-Oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on 2-Oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid could involve further exploration of its synthesis methods, its potential biological activities, and its applications in the biomedical and pharmaceutical industries. Given the interest in similar compounds, it’s likely that this compound could also garner attention in the scientific community .

properties

IUPAC Name |

2-oxo-3,4-dihydro-1H-quinazoline-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-8(13)5-1-2-6-4-10-9(14)11-7(6)3-5/h1-3H,4H2,(H,12,13)(H2,10,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQWJBJQHOEFOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)C(=O)O)NC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-methyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2772299.png)

![N,N-diethyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2772300.png)

![2-Fluoro-4-[3-(4-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrimidin-5-yl]phenyl methyl ether](/img/structure/B2772302.png)

![1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2772306.png)

![N-(2,5-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2772307.png)

![2-hydroxy-4-oxo-N-phenethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2772309.png)

![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2772312.png)

![(E)-methyl 2-((2-chlorobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2772314.png)